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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fiboflapon sodium (also known as GSK2190915 or AM-803) is a potent and orally

bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a critical component

in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a

variety of inflammatory diseases, including asthma. By targeting FLAP, Fiboflapon sodium
effectively blocks the production of leukotrienes, offering a promising therapeutic strategy for

these conditions. This guide provides a comparative analysis of Fiboflapon sodium's cross-

reactivity profile, presenting available experimental data alongside information on other notable

FLAP inhibitors to aid researchers in their drug development efforts.

Mechanism of Action and the Leukotriene Pathway
Fiboflapon sodium exerts its pharmacological effect by binding to FLAP, thereby preventing

the interaction between FLAP and 5-lipoxygenase (5-LOX). This interaction is a crucial step for

5-LOX to access its substrate, arachidonic acid, and initiate the cascade of reactions leading to

the synthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes

(LTC4, LTD4, and LTE4).
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Caption: Signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of

Fiboflapon Sodium.

Comparative Cross-Reactivity Data
A critical aspect of drug development is understanding the selectivity of a compound. While

comprehensive public data from broad-panel off-target screening for Fiboflapon sodium is

limited, available information indicates a high degree of selectivity for FLAP.
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Compound Target
Potency
(IC50/Bindi
ng)

Off-Target
Potency
(IC50)

Reference

Fiboflapon

Sodium

(GSK219091

5)

FLAP
2.9 nM

(binding)

Cyclooxygen

ase-1 (COX-

1)

>10,000 nM [1]

LTB4

inhibition

(human

blood)

76 nM

Cyclooxygen

ase-2 (COX-

2)

>10,000 nM [1]

CYP3A4,

CYP2C9,

CYP2D6

Good

selectivity

Quiflapon

(MK-591)
FLAP

1.6 nM

(binding)

5-

Lipoxygenase

(rat)

No effect

LTB4

inhibition

(human

PMNs)

3.1 nM

MK-886 FLAP 30 nM

Cyclooxygen

ase-1 (COX-

1)

8 µM

Leukotriene

biosynthesis

(human

PMNs)

3 nM

Cyclooxygen

ase-2 (COX-

2)

58 µM

PPARα 0.5-1 µM

Atuliflapon

(AZD5718)
FLAP 2 nM N/A N/A
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Data compiled from publicly available sources. "N/A" indicates data not publicly available.

Experimental Protocols
FLAP Radioligand Binding Assay (Displacement)
This assay determines the ability of a test compound to displace a known radiolabeled ligand

from the FLAP protein.
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Caption: Experimental workflow for a FLAP radioligand displacement binding assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b607448?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Membrane Preparation: Membranes from cells endogenously expressing FLAP (e.g., human

neutrophils or differentiated HL-60 cells) are prepared by homogenization and differential

centrifugation.

Assay Incubation: Membranes are incubated in a suitable buffer with a fixed concentration of

a radiolabeled FLAP ligand (e.g., [³H]-MK-886) and varying concentrations of the test

compound (e.g., Fiboflapon sodium).

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity retained on the filters is quantified using a

scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the

Cheng-Prusoff equation.

Human Whole Blood Leukotriene B4 (LTB4) Inhibition
Assay
This cellular assay measures the functional effect of a compound on the production of LTB4 in

a physiologically relevant matrix.

Methodology:

Blood Collection: Fresh human whole blood is collected from healthy donors into tubes

containing an anticoagulant (e.g., heparin).

Compound Incubation: Aliquots of the whole blood are pre-incubated with various

concentrations of the test compound or vehicle control for a specified period.
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Stimulation: Leukotriene biosynthesis is stimulated by adding a calcium ionophore (e.g.,

A23187).

Termination and Sample Preparation: The reaction is stopped, and plasma is separated by

centrifugation. LTB4 is then extracted from the plasma, often using solid-phase extraction.

Quantification of LTB4: The concentration of LTB4 in the extracts is determined using a

validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or

liquid chromatography-mass spectrometry (LC-MS).

Data Analysis: The percentage of inhibition of LTB4 production at each concentration of the

test compound is calculated relative to the vehicle control, and an IC50 value is determined.

Logical Assessment of Cross-Reactivity
The assessment of a drug candidate's cross-reactivity is a tiered process, moving from broad

screening to more specific functional assays.
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Caption: Logical workflow for assessing the cross-reactivity of a drug candidate.

Conclusion
Fiboflapon sodium is a potent and, based on available data, selective inhibitor of FLAP. Its

lack of activity against COX-1 and COX-2 at high concentrations is a significant finding,

suggesting a reduced risk of the gastrointestinal side effects associated with non-steroidal anti-

inflammatory drugs (NSAIDs). While a comprehensive public cross-reactivity profile against a

broad range of kinases, GPCRs, and ion channels is not readily available, the existing data

supports its targeted mechanism of action. For a complete understanding of its off-target

profile, further investigation using broad-panel screening would be beneficial. This guide
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provides a framework for comparing Fiboflapon sodium with other FLAP inhibitors and

highlights the key experimental approaches used to characterize their selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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